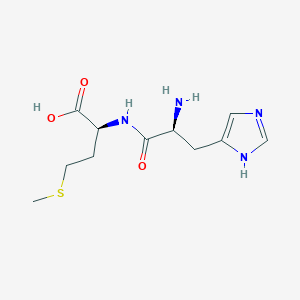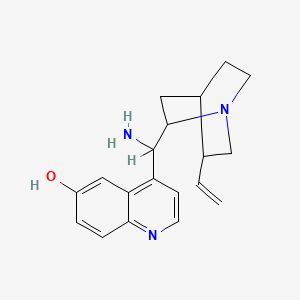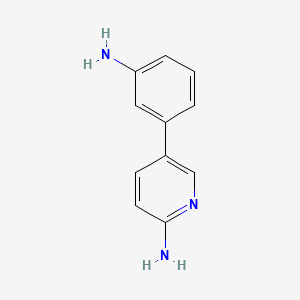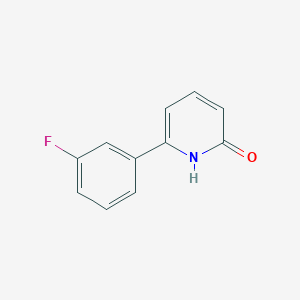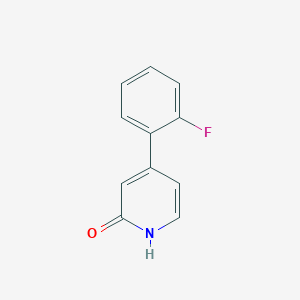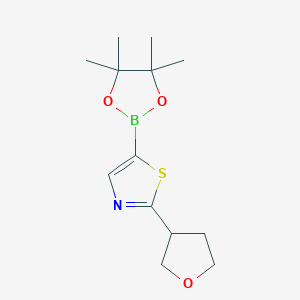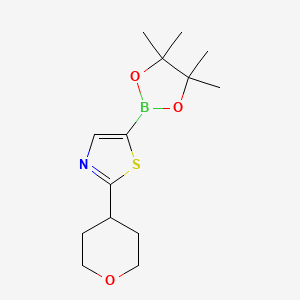
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester (2E-TBP) is a novel boronic acid containing ester of thiazole. It has been recently developed as a synthetic intermediate for the preparation of various pharmaceuticals and agrochemicals. 2E-TBP is a versatile compound, with a wide range of applications in the fields of medicinal chemistry and agrochemistry.
Mécanisme D'action
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester acts as a pro-drug, which is converted to its active form in the body. It is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has also been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a versatile compound that can be used in the synthesis of a variety of biologically active compounds. However, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester is a relatively unstable compound, and it can be easily degraded in the presence of light and heat.
Orientations Futures
The future of 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester lies in its potential applications in medicinal chemistry and agrochemistry. It has been used in the synthesis of a variety of drug molecules, and it could be used to prepare more potent and selective inhibitors of protein kinases. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel agrochemicals, such as herbicides and fungicides. Furthermore, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used in the development of new anti-bacterial, anti-fungal, and anti-viral agents. Finally, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel materials for use in industrial applications.
Méthodes De Synthèse
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester can be prepared by a two-step reaction sequence. The first step involves the addition of boronic acid to thiazole, followed by the formation of the ester. The second step involves the condensation of pinacol with the resulting ester. The reaction scheme is as follows:
Step 1:
Boronic acid + Thiazole → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Step 2:
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester + Pinacol → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Applications De Recherche Scientifique
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used as a building block in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, antibiotics, and anti-inflammatory agents. It has also been used as a starting material for the preparation of agrochemicals, such as herbicides and fungicides. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used in the synthesis of a variety of drug molecules, including the anti-cancer drug lapatinib.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-11-14(22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWIRLEZNKRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

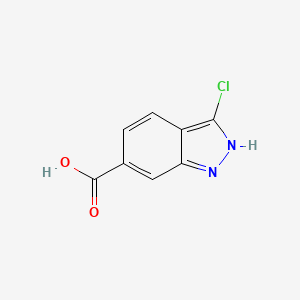

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)

